molecular formula C9H7F6NO B13986320 (S)-2,2,2-trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine

(S)-2,2,2-trifluoro-1-(4-(trifluoromethoxy)phenyl)ethanamine

Cat. No.: B13986320
M. Wt: 259.15 g/mol
InChI Key: OXSICALTKBOYQS-ZETCQYMHSA-N
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Description

(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is an organofluorine compound characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine typically involves the introduction of trifluoromethyl and trifluoromethoxy groups into the phenyl ring. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like methyl t-butyl ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amines.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity by influencing the electronic and steric properties of the molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine is unique due to the combination of trifluoromethyl and trifluoromethoxy groups on the same phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-1-3-6(4-2-5)17-9(13,14)15/h1-4,7H,16H2/t7-/m0/s1

InChI Key

OXSICALTKBOYQS-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)(F)F

Origin of Product

United States

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